molecular formula C15H14N2O2 B2600273 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one CAS No. 1894643-42-5

4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2600273
CAS No.: 1894643-42-5
M. Wt: 254.289
InChI Key: BKWOOBCRXVLTNY-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one is a chemical compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core structure with a methoxyphenyl substituent at the 4-position. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one typically involves the condensation of 4-methoxyaniline with an appropriate diketone, followed by cyclization. One common method involves the reaction of 4-methoxyaniline with glyoxal in the presence of an acid catalyst to form the intermediate, which then undergoes cyclization to yield the desired quinoxaline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-dione, while reduction can produce various dihydroquinoxaline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl derivatives: Compounds such as 4-methoxyphenylpiperazine and 4-methoxyphenylacetic acid share structural similarities.

    Quinoxaline derivatives: Other quinoxaline derivatives, such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline, exhibit similar chemical properties.

Uniqueness

4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(4-methoxyphenyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-19-12-8-6-11(7-9-12)17-10-15(18)16-13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWOOBCRXVLTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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